molecular formula C5H2Br2N4S B14061293 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole CAS No. 1239506-45-6

2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole

Cat. No.: B14061293
CAS No.: 1239506-45-6
M. Wt: 309.97 g/mol
InChI Key: WNCMGKXZFVEUSU-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is a heterocyclic compound that features both a thiazole and a triazole ring These structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole typically involves the bromination of a thiazole precursor followed by the introduction of the triazole moiety. One common method includes the reaction of 2,4-dibromothiazole with 4H-1,2,4-triazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions are often used to form C-C bonds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Its potential anticancer and antiviral activities are being explored in drug discovery programs.

    Industry: It is used in the production of dyes, fungicides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interfere with DNA replication and protein synthesis, leading to cell death in microbial and cancer cells. The exact pathways and targets depend on the specific biological context and the type of cells involved .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-5-(4H-1,2,4-triazol-3-yl)thiazole is unique due to the combination of both thiazole and triazole rings, which confer distinct chemical and biological properties. The presence of bromine atoms further enhances its reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1239506-45-6

Molecular Formula

C5H2Br2N4S

Molecular Weight

309.97 g/mol

IUPAC Name

2,4-dibromo-5-(1H-1,2,4-triazol-5-yl)-1,3-thiazole

InChI

InChI=1S/C5H2Br2N4S/c6-3-2(12-5(7)10-3)4-8-1-9-11-4/h1H,(H,8,9,11)

InChI Key

WNCMGKXZFVEUSU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)C2=C(N=C(S2)Br)Br

Origin of Product

United States

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